N-(4-fluoro-3-nitrophenyl)-3-methoxynaphthalene-2-carboxamide
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Overview
Description
N-(4-fluoro-3-nitrophenyl)-3-methoxynaphthalene-2-carboxamide is an organic compound that belongs to the class of aromatic amides This compound is characterized by the presence of a fluoro-nitrophenyl group attached to a methoxynaphthalene carboxamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluoro-3-nitrophenyl)-3-methoxynaphthalene-2-carboxamide typically involves the reaction of 4-fluoro-3-nitroaniline with 3-methoxynaphthalene-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yield and purity of the final product. The use of automated systems and advanced purification techniques such as recrystallization and chromatography further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluoro-3-nitrophenyl)-3-methoxynaphthalene-2-carboxamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.
Major Products Formed
Reduction: Formation of N-(4-fluoro-3-aminophenyl)-3-methoxynaphthalene-2-carboxamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of N-(4-fluoro-3-nitrophenyl)-3-hydroxynaphthalene-2-carboxamide.
Scientific Research Applications
N-(4-fluoro-3-nitrophenyl)-3-methoxynaphthalene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of N-(4-fluoro-3-nitrophenyl)-3-methoxynaphthalene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The nitro and fluoro groups play a crucial role in its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-fluoro-3-nitrophenyl)acetamide: Similar structure but with an acetamide group instead of a naphthalene carboxamide.
N-(4-fluoro-3-nitrophenyl)benzoic acid: Contains a benzoic acid moiety instead of a naphthalene carboxamide.
N-(4-fluoro-3-nitrophenyl)-2-naphthamide: Similar naphthalene structure but with different substitution patterns.
Uniqueness
N-(4-fluoro-3-nitrophenyl)-3-methoxynaphthalene-2-carboxamide is unique due to the presence of both a methoxy group and a naphthalene carboxamide structure, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(4-fluoro-3-nitrophenyl)-3-methoxynaphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2O4/c1-25-17-9-12-5-3-2-4-11(12)8-14(17)18(22)20-13-6-7-15(19)16(10-13)21(23)24/h2-10H,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBVUYERTNIQPOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70977750 |
Source
|
Record name | N-(4-Fluoro-3-nitrophenyl)-3-methoxynaphthalene-2-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70977750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6216-26-8 |
Source
|
Record name | N-(4-Fluoro-3-nitrophenyl)-3-methoxynaphthalene-2-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70977750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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